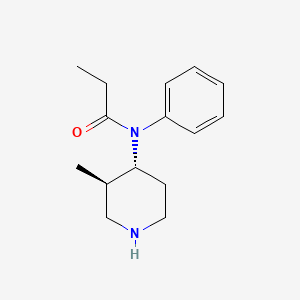
GC-MS Drug Standard Mixture 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GC-MS Drug standard mixture 1 is a mixture of common alkaloids and opioids, as well as a prominent metabolite. The mixture is supplied in an amber ampule in which the headspace has been purged with argon. It is designed to provide authentic standards for analyses using GC- or LC-MS. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Quantification of Volatile Compounds in Alcoholic Products GC-MS is used to study the analysis of spirit drinks and other alcoholic products, which consist of a mixture of water, ethanol, and volatile compounds. Ethanol can serve as an internal standard for the quantification of these compounds in GC-MS analysis (Korban et al., 2019).
Interpretation of GC/MS Spectra GC-MS analysis is effective for volatile and complex mixture samples, providing both qualitative and quantitative analysis. This technique is crucial for interpreting the results of various analyses, including those of standard drug mixtures (Nugraha & Nandiyanto, 2021).
Analysis in Biological Fluids GC-MS methods have been developed for analyzing mixtures like gabapentin, tramadol, and amitriptyline in biological fluids such as plasma and urine. These analyses are critical for medical and forensic investigations (Naguib et al., 2020).
Detection and Discrimination of Compounds in Various Fields GC-MS techniques are used in agri-food, forensics, environmental sciences, or medicine for the analysis of complex mixtures, employing alternative data processing approaches like total ion chromatograms or total mass spectra (Barea-Sepúlveda et al., 2022).
Metabolomics and False Discovery Rate Estimation In metabolomics, GC-MS is used for identifying small molecules, with advanced techniques to estimate the false discovery rate among sets of identifications. This is crucial for accurate metabolite identification (Flores et al., 2023).
Herbal Plant Analysis GC-MS studies are increasingly applied for the analysis of medicinal plants, proving to be a valuable method for the analysis of non-polar components, volatile essential oils, fatty acids, lipids, and alkaloids (Prakash, 2023).
Forensic Applications In forensic science, GC-MS is employed for the characterization of counterfeit medicines, including amphetamine-type stimulants and antidepressants, through methods like GC-FID/MS analysis (Santos et al., 2020).
General Principles in Analytical Chemistry GC-MS is essential for the analysis of complex mixtures in various areas, including quality control, medicine, and forensic sciences, providing high selectivity, reproducibility, precision, and sensitivity (Mourão et al., 2020).
Advancements in Drug Abuse Testing GC-MS serves as a standard for confirmatory drug testing, with advancements including the use of LC-tandem-MS for more diverse analyte analysis (Tamama, 2020).
Enhanced Detection Specificity The coupling of GC to techniques like vacuum ultraviolet (VUV) spectroscopy enhances detection specificity, useful in the analysis of compounds in various fields including pharmaceuticals and illegal drugs (Cruse & Goodpaster, 2019).
Eigenschaften
Produktname |
GC-MS Drug Standard Mixture 1 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



